5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene
Description
Chemical Identity and Structural Characteristics
5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene is a bicyclic organic compound with the molecular formula C₈H₁₁Br and a molecular weight of 187.08 g/mol . Its core structure consists of a norbornene framework—a bicyclo[2.2.1]hept-2-ene system—substituted with a bromomethyl group at the 5-position (Figure 1). The bicyclic scaffold comprises two fused cyclopentene rings, with the double bond located between carbons 2 and 3.
Key Structural Features:
- Bicyclic skeleton : The rigid bicyclo[2.2.1]hept-2-ene system imposes significant ring strain, enhancing reactivity.
- Bromomethyl substituent : The bromine atom at the 5-position introduces electrophilic character, enabling nucleophilic substitution reactions.
- Stereochemistry : The bromomethyl group adopts an exo configuration relative to the bicyclic system, as confirmed by X-ray crystallography and NMR studies.
Table 1: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Density | 1.4 ± 0.1 g/cm³ | |
| Boiling Point | 210.7 ± 9.0 °C (760 mmHg) | |
| Flash Point | 77.8 ± 10.2 °C | |
| Refractive Index | 1.551 | |
| Vapor Pressure | 0.3 ± 0.4 mmHg (25°C) |
The compound typically exists as a colorless to pale yellow liquid at room temperature and is sensitive to light and moisture.
Norbornene Derivative Classification
This compound belongs to the norbornene derivative family, characterized by modifications to the bicyclo[2.2.1]hept-2-ene core. Norbornene derivatives are classified based on:
Substituent Position and Type
Reactivity Profile
Historical Development and Significance
The synthesis of norbornene derivatives traces back to the early 20th century, with the Diels-Alder reaction between cyclopentadiene and ethylene being foundational. However, brominated norbornenes emerged later, driven by demand for reactive intermediates in polymer and pharmaceutical chemistry.
Milestones:
Nomenclature and Systematic Naming Conventions
The IUPAC name This compound follows these rules:
Bicyclo System Numbering
Substituent Positioning
Alternative Names:
Table 2: Nomenclature Cross-Reference
| Systematic Name | Common Name | CAS Number |
|---|---|---|
| This compound | 5-Bromomethylnorbornene | 17016-12-5 |
| (1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene | exo-5-Bromomethylnorbornene | 1822310-03-1 |
The stereodescriptor (1S,4S) specifies the exo configuration of the bromomethyl group.
Properties
IUPAC Name |
5-(bromomethyl)bicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDJEPZLSGMJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379792 | |
| Record name | 5-(bromomethyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17016-12-5 | |
| Record name | 5-(bromomethyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene typically involves the bromination of norbornene derivatives. One common method includes the reaction of norbornene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Various substituted norbornene derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives of norbornene.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: CHBr
- Molecular Weight: 173.050 g/mol
- IUPAC Name: 5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene
The compound features a bicyclic structure with a bromomethyl group at the 5-position, which contributes to its reactivity and versatility as a synthetic intermediate.
Organic Synthesis
This compound serves as an important building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations:
- Substitution Reactions: The bromomethyl group can be substituted to form azido, thiol, or alkoxy derivatives.
- Oxidation and Reduction: It can undergo oxidation to yield hydroxyl or carbonyl derivatives and reduction to produce saturated bicyclic compounds.
Case Study: Synthesis of Complex Molecules
In a study focusing on palladium-catalyzed reactions, this compound was successfully utilized as a substrate for cycloaddition reactions, demonstrating its utility in forming tricyclic structures with moderate yields .
Medicinal Chemistry
The compound is explored for its potential biological activities, particularly as a precursor for developing pharmaceuticals:
- Drug Development: Derivatives of this compound have been investigated for their ability to target specific biological pathways, making them candidates for new therapeutic agents.
Research Insights:
Research has highlighted that compounds with similar structural characteristics have shown promising pharmacological properties, indicating that this compound could lead to the discovery of novel drugs .
Materials Science
In materials science, this compound is used in the synthesis of specialty chemicals and polymers:
- Polymer Chemistry: Its unique structure allows it to act as a comonomer in the production of polymers with specific properties.
Application Example:
In the development of organic polymer resins, this compound has been incorporated into polymer matrices to enhance material performance .
Comparison with Related Compounds
The reactivity and applications of this compound can be contrasted with similar compounds:
| Compound Name | Key Features | Applications |
|---|---|---|
| 5-(Chloromethyl)bicyclo[2.2.1]hept-2-ene | Chloromethyl group; slower reactivity | Organic synthesis; less versatile than bromine |
| 5-(Hydroxymethyl)bicyclo[2.2.1]hept-2-ene | Hydroxymethyl group; less reactive | Useful for functionalization |
| 5-(Methyl)bicyclo[2.2.1]hept-2-ene | No halogen; significantly different reactivity | Limited applications in synthesis |
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of norbornene derivatives allows for tailored properties in materials science. Below is a detailed comparison of BHE with analogous compounds:
Structural and Physicochemical Properties
Reactivity and Functionalization
- BHE vs. 5-Bromonorbornene: BHE’s bromomethyl group undergoes SN2 reactions with amines or thiols, whereas 5-bromonorbornene participates in Diels-Alder reactions or metal-catalyzed cross-couplings .
- 5-Octylnorbornene: The long alkyl chain enhances hydrophobicity, suitable for nonpolar polymer matrices, unlike BHE’s ionic applications .
Biological Activity
5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene is an organic compound characterized by its unique bicyclic structure and the presence of a bromomethyl group at the 5-position. Its molecular formula is with a molecular weight of approximately 187.08 g/mol. This compound has garnered interest due to its potential applications in organic synthesis and medicinal chemistry, particularly for its reactivity influenced by the bromomethyl substitution.
The structural features of this compound contribute to its biological activity:
- Molecular Formula :
- Molecular Weight : 187.08 g/mol
- Structure : The bicyclic framework enhances reactivity, enabling various chemical transformations.
Potential Pharmacological Applications
- Medicinal Chemistry : The bromomethyl group is known to enhance reactivity, making this compound a candidate for synthesizing biologically active derivatives.
- Antimicrobial Activity : Similar bicyclic compounds have shown antimicrobial properties, suggesting that this compound may exhibit similar effects.
- Anticancer Properties : Some derivatives of bicyclic compounds are being explored for their anticancer activities, warranting further investigation into this compound's potential.
Synthesis and Reactivity Studies
Research has indicated that the bromomethyl group can facilitate nucleophilic substitutions and other transformations that may lead to biologically active compounds:
- A study highlighted the synthesis of various derivatives through reactions involving the bromomethyl group, which could serve as a precursor for more complex structures with enhanced biological activities .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into the potential biological activities of this compound:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Bicyclo[2.2.1]hept-2-ene | Bicyclic | Lacks halogen; serves as a precursor |
| 5-(Chloromethyl)bicyclo[2.2.1]hept-2-ene | Bicyclic | Chlorine instead of bromine; different reactivity |
| 5-Methylbicyclo[2.2.1]hept-2-ene | Bicyclic | Contains a methyl group; less reactive |
| Bicyclo[3.3.0]octane | Bicyclic | Larger ring system; different chemical properties |
Q & A
Q. What are the established synthetic routes for 5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves functionalization of the norbornene core. A common approach is nucleophilic substitution, where bromine is introduced via reaction of 5-(hydroxymethyl)norbornene with hydrobromic acid (HBr) under acidic conditions. Alternatively, cross-coupling reactions (e.g., Suzuki or Heck) may be employed for more complex derivatives. Reaction conditions such as solvent polarity (e.g., cyclohexane vs. polar aprotic solvents), temperature (e.g., 60°C for optimal kinetics), and catalysts (e.g., CuI in ) significantly impact yield and stereochemical outcomes. For example, reports a 64% yield for a Mannich base derivative using dihexylamine and paraformaldehyde under reflux . Purity is validated via chromatography (GC/HPLC) and spectroscopic characterization .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Critical for confirming the bicyclic framework and substituent positions. The bromomethyl group shows characteristic deshielding in 1H NMR (δ ~3.5–4.0 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹) .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., M+ for C8H11Br is ~178–180 amu) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives, though not explicitly cited in the evidence .
Advanced Research Questions
Q. How does the bromomethyl substituent influence the reactivity of bicyclo[2.2.1]hept-2-ene derivatives in ring-opening metathesis polymerization (ROMP)?
Methodological Answer: The bromomethyl group acts as a latent leaving group, enabling post-polymerization modifications (e.g., nucleophilic substitution). In ROMP, the steric bulk of the substituent may slow propagation rates compared to unsubstituted norbornene. highlights copolymerization with ethylene and vinyl monomers, where bromine’s electronegativity stabilizes transition states via inductive effects. Kinetic studies using Grubbs catalysts (e.g., Ru-based) and monitoring via GPC can quantify reactivity ratios and polymer dispersity .
Q. What computational methods are used to predict the thermodynamic stability and reaction pathways of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates activation energies for bromine substitution reactions and predicts regioselectivity in cycloadditions .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., cyclohexane vs. DMF in ) .
- Thermodynamic Databases : Ideal-gas enthalpies of formation for bicyclic compounds (e.g., from NIST in ) guide stability assessments under varying temperatures .
Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes for derivatives of this compound?
Methodological Answer:
- Systematic Parameter Screening : Vary catalysts (e.g., CuI vs. Pd), solvents (polar vs. nonpolar), and stoichiometry to identify optimal conditions .
- In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .
- Stereochemical Analysis : Combine NOESY NMR (for spatial proximity) with computational modeling to resolve endo/exo isomerism .
Q. What strategies are employed to functionalize the bromomethyl group in bicyclo[2.2.1]hept-2-ene derivatives while preserving the norbornene core’s integrity?
Methodological Answer:
- Protection/Deprotection : Temporarily mask reactive sites (e.g., silylation of hydroxyl groups in ) before bromination .
- Mild Reaction Conditions : Use low temperatures (0–25°C) and non-nucleophilic bases (e.g., DBU) to prevent ring-opening .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) selectively modifies the bromomethyl group without perturbing the bicyclic structure .
Q. What are the challenges in copolymerizing this compound with other monomers, and how do reaction conditions affect polymer architecture?
Methodological Answer:
- Monomer Compatibility : Polar monomers (e.g., vinyl acetate) may phase-separate from hydrophobic norbornene derivatives, requiring surfactants or co-solvents .
- Initiator Selection : Grubbs catalysts tolerate bromine, but Ziegler-Natta systems may deactivate. reports successful ethylene copolymerization using radical initiators .
- Architecture Control : Adjusting monomer feed ratios and reaction time tunes branching and crosslinking, analyzed via SAXS or rheology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
